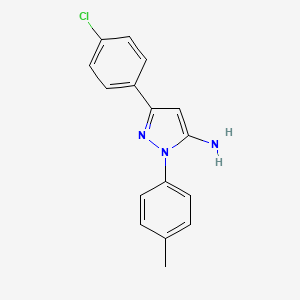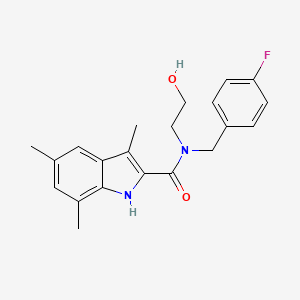
2,2,4-trimethyl-1,2-dihydro-6-quinolinyl 4-methoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,4-Trimethyl-1,2-dihydro-6-quinolinyl 4-methoxybenzoate belongs to the family of quinoline derivatives. These compounds are of interest due to their diverse chemical properties and applications in various fields such as organic chemistry and pharmaceuticals.
Synthesis Analysis
The synthesis of related quinoline derivatives often involves complex reactions starting from simple and readily available materials. For instance, Bänziger et al. (2000) describe a large-scale synthesis of a racemic octahydrobenzo[g]quinoline derivative, highlighting the use of 1,6-dimethoxynaphthalene and ethoxymethylenecyanoacetic acid ethyl ester in the initial steps and subsequent reactions like hydrogenation and Birch reduction for the final product (Bänziger, J. Cercus, & Wolfgang Stampfer, 2000).
Molecular Structure Analysis
The molecular structure of quinoline derivatives, including this compound, is characterized by a complex arrangement of carbon, hydrogen, nitrogen, and oxygen atoms. The exact structure can be elucidated using techniques like X-ray crystallography, as demonstrated in studies by Costa et al. (2004) on quinazolin-2-ones and quinoline-4-ones (Costa, N. D. Ca', B. Gabriele, C. Massera, G. Salerno, & Matteo Soliani, 2004).
Chemical Reactions and Properties
Quinoline derivatives undergo various chemical reactions, including cyclization, alkylation, and Michael addition. These reactions are pivotal in modifying their chemical properties and synthesizing new derivatives. For example, the work by Sosnovskikh et al. (2003) discusses the reaction of polyfluoroalkylchromones with 1,3,3-trimethyl-3,4-dihydroisoquinolines to yield zwitterionic axially chiral derivatives (Sosnovskikh, B. Usachev, A. Sizov, I. Vorontsov, & Yu. V. Shklyaev, 2003).
Physical Properties Analysis
The physical properties of these compounds, such as melting points, solubility, and crystalline structure, are essential for their practical applications. These properties can be significantly influenced by the specific substituents and molecular configurations of the quinoline derivatives.
Chemical Properties Analysis
The chemical properties of this compound, like reactivity, stability, and interactions with other chemicals, are determined by the quinoline core and the specific functional groups attached to it. Studies on similar compounds provide insights into these aspects, as seen in the research by Zayed and Kumar (2017) on the physicochemical properties of a biologically active quinoline derivative (Zayed & Parveen Kumar, 2017).
Wissenschaftliche Forschungsanwendungen
Spectroscopic and Photophysical Applications
A study by Zayed and Kumar (2017) explored the spectroscopic physicochemical properties of a related compound, 2-oxo-quinoline-3-carbonitrile derivative. The compound was investigated for its potential as a probe in determining the critical micelle concentration (CMC) of various surfactants. This research indicates the utility of quinoline derivatives in spectroscopic applications and their potential in analytical chemistry (Zayed & Kumar, 2017).
Antibacterial Properties
In the same study, the antibacterial properties of the compound were assessed, demonstrating its potential as a biologically active material against both Gram-positive and Gram-negative bacteria. The investigation of minimum inhibitory concentrations (MIC) compared to standard drugs like Tetracycline highlights its potential in medical research and development (Zayed & Kumar, 2017).
Synthesis for Pharmaceutical Applications
Bänziger et al. (2000) presented a practical and large-scale synthesis method for a structurally similar compound, demonstrating its importance as an intermediate in pharmaceutical manufacturing. This synthesis approach is significant for the production of pharmaceutically active compounds, emphasizing the compound's role in drug development (Bänziger et al., 2000).
Antiproliferative Testing
Castro-Castillo et al. (2010) synthesized lakshminine, a related oxoisoaporphine alkaloid, for biological testing. This research underscores the importance of quinoline derivatives in cancer research, particularly in studying their antiproliferative effects on tumor cell lines (Castro-Castillo et al., 2010).
Antioxidant Properties
Taimr, Prusíková, and Pospíšil (1991) investigated the antioxidant properties of ethoxyquin, which shares structural similarities with the compound . This study provides insights into the potential of quinoline derivatives as antioxidants in polymer stabilization (Taimr et al., 1991).
Eigenschaften
IUPAC Name |
(2,2,4-trimethyl-1H-quinolin-6-yl) 4-methoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3/c1-13-12-20(2,3)21-18-10-9-16(11-17(13)18)24-19(22)14-5-7-15(23-4)8-6-14/h5-12,21H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKNDZOKHIUMNQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(NC2=C1C=C(C=C2)OC(=O)C3=CC=C(C=C3)OC)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N-dimethyl-1-{4-methyl-5-[1-(morpholin-4-ylcarbonyl)piperidin-3-yl]-4H-1,2,4-triazol-3-yl}methanamine](/img/structure/B5507832.png)

![9-[(3-methyl-1H-pyrazol-5-yl)carbonyl]-2-(1-methylpyrrolidin-3-yl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5507836.png)
![benzo-1,4-quinone O-[(2-methyl-1,3-benzoxazol-7-yl)carbonyl]oxime](/img/structure/B5507842.png)
![(1S*,5R*)-3-(cyclobutylcarbonyl)-6-(5-methoxy-2-furoyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5507854.png)
![1-(4-chlorophenyl)-4-{[1-(methoxymethyl)cyclobutyl]carbonyl}-5-methyl-2-piperazinone](/img/structure/B5507863.png)
![2-([1]benzofuro[3,2-d]pyrimidin-4-ylamino)phenol hydrochloride](/img/structure/B5507866.png)

![2-[2-(2,3-dimethoxyphenyl)ethyl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5507872.png)



![3-[(diallylamino)methyl]-2,7,8-trimethyl-4-quinolinol](/img/structure/B5507925.png)
![{(3R*,5R*)-5-[(dimethylamino)methyl]-1-[4-(5-methyl-2-furyl)benzoyl]piperidin-3-yl}methanol](/img/structure/B5507937.png)